
SR-17398
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SR-17398 is a Unc-51-Like Kinase 1 (ULK1) inhibitor (IC50; 22.4 uM). Small molecule inhibition of ULK1 potentially provides an avenue for suppressing autophagy. Autophagy is protective for cancers experiencing a decrease in nutrient availability or damage caused by cancer therapeutics.9,10 Accordingly, blocking autophagy via small molecule inhibitors in autophagy-reliant cancers could increase the efficacy of current chemotherapeutics and may result in tumor suppression as a standalone chemotherapy.
科学的研究の応用
Cancer Therapy
The inhibition of ULK1 by SR-17398 has significant implications for cancer treatment strategies. Autophagy plays a dual role in cancer, acting as a tumor suppressor in early stages while promoting tumor growth in later stages. By selectively inhibiting ULK1, this compound can potentially enhance the efficacy of conventional cancer therapies by reducing tumor cell survival and increasing sensitivity to chemotherapeutic agents .
Case Study: Non-Small Cell Lung Cancer
In studies involving non-small cell lung cancer (NSCLC), this compound was shown to downregulate ULK1 expression, leading to reduced cellular viability. This effect was further amplified when combined with cisplatin, a standard chemotherapy drug, suggesting that targeting ULK1 could enhance treatment outcomes for patients with NSCLC .
Autophagy Modulation
This compound's ability to modulate autophagy has been explored in various experimental settings. By inhibiting ULK1, this compound disrupts the autophagic process, which may be beneficial in conditions where excessive autophagy contributes to disease pathology.
Table 1: Summary of this compound's Biological Activity
Compound | Target | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | ULK1 | 22.4 | Inhibits ULK1 activity through hydrogen bonding interactions |
Structure-Activity Relationship (SAR)
Further research has focused on optimizing the structure of this compound to enhance its potency and selectivity as a ULK1 inhibitor. Modifications such as adding an amino group at the 3-position of the indazole core have been investigated. These changes aim to improve binding interactions within the active site and increase the overall inhibitory capacity against ULK1 .
特性
CAS番号 |
1496088-76-6 |
---|---|
分子式 |
C14H18N4O |
分子量 |
258.325 |
IUPAC名 |
3-amino-N-(1H-indazol-5-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H18N4O/c15-11-3-1-2-9(6-11)14(19)17-12-4-5-13-10(7-12)8-16-18-13/h4-5,7-9,11H,1-3,6,15H2,(H,16,18)(H,17,19) |
InChIキー |
VALMSGFREHPGME-UHFFFAOYSA-N |
SMILES |
NC1CCCC(C(NC2=CC=C(NN=C3)C3=C2)=O)C1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SR-17398; SR 17398; SR17398. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。